molecular formula C12H18NOP B8783976 1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide

1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide

Cat. No.: B8783976
M. Wt: 223.25 g/mol
InChI Key: MLBLTCITRYJZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide is a useful research compound. Its molecular formula is C12H18NOP and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18NOP

Molecular Weight

223.25 g/mol

IUPAC Name

1-benzyl-4-methyl-1,4λ5-azaphosphinane 4-oxide

InChI

InChI=1S/C12H18NOP/c1-15(14)9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

MLBLTCITRYJZDI-UHFFFAOYSA-N

Canonical SMILES

CP1(=O)CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl divinyl phosphine oxide (10.73 g, 92.4 mmol) and benzylamine (11.6 mL, 106.3 mmol) in 1:1 THF/water (250 mL) was heated at reflux for 16 hours. The solvents were removed under reduced pressure. The residue was crystallized from CH2Cl2/ether to give 1-benzyl-4-methyl-[1,4]azaphosphinane 4-oxide as a white solid (13.24 g, 64%). 1H NMR (400 MHz, DMSO) δ 7.13-3.37 (5H, m); 3.6 (2H, s); 2.81 (2H, m); 2.59 (2H, m); 1.7-1.9 (4H, m); 1.42 (3H, d, JH-C—P=13.6 Hz). 31P NMR δ 32 ppm.
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of methylphosphonic dichloride (6.65 g, 50 mmol) in THF (100 mL) at −78° C. was added vinylmagnesium chloride (1.6 M in THF, 66 mL, 105 mmol) dropwisely over 30 min. After the addition is completed, the reaction mixture was warmed to 0° C. over 1 hour, and to it was added benzylamine (6.43 g, 60 mmol) and methanol (100 mL). The reaction mixture was then refluxed for 36 hours. After cooled to room temperature, the reaction mixture was poured into a separation funnel containing saturated aqueous ammonium chloride (100 mL), ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, and the aqueous layer was extracted with methylene chloride (100 mL) twice. The combined organic layer and extracts were dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified by flash chromatography, eluting with 20% methanol in dichloromethane to give the desired product as white crystalline solid (5.69 g, 51%). LCMS ESI(+) m/z: 224 (M+1).
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
51%

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